molecular formula C21H25N7O2 B2603559 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide CAS No. 1058234-80-2

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2603559
CAS No.: 1058234-80-2
M. Wt: 407.478
InChI Key: NEKMJGNPJTUTOP-UHFFFAOYSA-N
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Description

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that includes a triazolo-pyridazinone moiety, which is known for its biological activity.

Preparation Methods

The synthesis of 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of c-Met kinase. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment. The molecular targets include the ATP-binding site of the kinase, where the compound binds and prevents the phosphorylation of downstream targets .

Properties

IUPAC Name

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-14-3-6-17(30-2)16(13-14)22-21(29)27-11-9-26(10-12-27)19-8-7-18-23-24-20(15-4-5-15)28(18)25-19/h3,6-8,13,15H,4-5,9-12H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKMJGNPJTUTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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